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Compound of Interest

Compound Name: Z-D-tyrosine

Cat. No.: B15598380 Get Quote

Introduction

Z-D-tyrosine, a derivative of the amino acid D-tyrosine featuring a benzyloxycarbonyl (Z)

protecting group, offers potential as a fluorescent molecular probe for investigating biological

systems. Its intrinsic fluorescence, originating from the phenol group of the tyrosine moiety,

provides a tool for researchers in drug development and molecular biology to study molecular

interactions and enzymatic activities without the need for extrinsic fluorophores. The D-

configuration offers resistance to proteolysis, enhancing its stability in biological assays.

The fluorescence of the tyrosine analogue is sensitive to its local environment, making it a

valuable tool for reporting on binding events, conformational changes in proteins, and the

formation of products in enzymatic reactions. Changes in the fluorescence intensity, emission

maximum, and polarization can be correlated with specific molecular events.

Physicochemical Properties

Z-D-tyrosine is a chiral, non-polar amino acid derivative. The presence of the aromatic rings in

both the tyrosine side chain and the Z-group contributes to its hydrophobicity.

Spectral Properties

The fluorescence of Z-D-tyrosine is primarily determined by the 4-hydroxyphenyl group. The

benzyloxycarbonyl group may slightly modulate the photophysical properties. The following

table summarizes the typical spectral properties for a tyrosine derivative in an aqueous buffer.
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Property Value

Excitation Maximum (λex) ~275 nm

Emission Maximum (λem) ~303 nm

Molar Extinction Coefficient (ε) ~1,400 M⁻¹cm⁻¹ at 275 nm

Quantum Yield (Φ) ~0.14

Applications in Research and Drug Development
Z-D-tyrosine can be employed in a variety of applications, primarily centered around its utility

as a probe for monitoring molecular interactions.

1. Enzyme Inhibition Assays

Z-D-tyrosine can be used as a substrate or a competitive inhibitor in enzyme assays where the

enzymatic reaction leads to a change in the fluorescent signal. For example, in assays for

kinases or phosphatases that act on tyrosine residues, the binding of Z-D-tyrosine to the

active site can be monitored.

2. Protein-Ligand Binding Studies

The change in fluorescence upon binding of Z-D-tyrosine to a protein can be used to

determine binding affinities (Kd). This is particularly useful for screening small molecule

libraries for potential drug candidates that bind to a target protein. The binding event alters the

local environment of the tyrosine fluorophore, leading to a change in fluorescence intensity or a

shift in the emission wavelength.

3. Monitoring Protein Conformational Changes

Site-specific incorporation of Z-D-tyrosine into a protein can provide a sensitive probe for

monitoring conformational changes. Upon a conformational change induced by ligand binding,

protein-protein interaction, or changes in environmental conditions (e.g., pH, temperature), the

fluorescence properties of the incorporated Z-D-tyrosine will be altered.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15598380?utm_src=pdf-body
https://www.benchchem.com/product/b15598380?utm_src=pdf-body
https://www.benchchem.com/product/b15598380?utm_src=pdf-body
https://www.benchchem.com/product/b15598380?utm_src=pdf-body
https://www.benchchem.com/product/b15598380?utm_src=pdf-body
https://www.benchchem.com/product/b15598380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: General Procedure for Fluorescence Measurements

Reagent Preparation:

Prepare a stock solution of Z-D-tyrosine (e.g., 10 mM in DMSO or ethanol).

Prepare the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4). The buffer should

be chosen to maintain the stability and activity of the biological molecules of interest.

Prepare a stock solution of the protein of interest in the assay buffer.

Instrumentation Setup:

Use a fluorescence spectrophotometer or a plate reader with fluorescence capabilities.

Set the excitation wavelength to 275 nm and the emission wavelength to 303 nm. Adjust

the excitation and emission slits to optimize the signal-to-noise ratio.

Measurement:

Add the desired concentration of Z-D-tyrosine and the protein to a quartz cuvette or a

microplate well.

Incubate the sample for a predetermined time to allow for binding or reaction to reach

equilibrium.

Record the fluorescence intensity.

Protocol 2: Enzyme Inhibition Assay - Kinase Inhibitor Screening

This protocol describes a competitive binding assay to screen for inhibitors of a tyrosine kinase.

Assay Principle: Z-D-tyrosine binds to the active site of the kinase. A potential inhibitor will

compete with Z-D-tyrosine for binding, leading to a decrease in the fluorescence signal

associated with the bound probe.

Reagents:
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Z-D-tyrosine stock solution.

Kinase of interest.

Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH

7.5).

Test compounds (potential inhibitors).

Procedure:

In a 96-well or 384-well plate, add the assay buffer.

Add the kinase to a final concentration in the low nanomolar range.

Add Z-D-tyrosine to a final concentration close to its Kd for the kinase.

Add the test compounds at various concentrations.

Incubate the plate at room temperature for 60 minutes.

Measure the fluorescence intensity at λex = 275 nm and λem = 303 nm.

Data Analysis:

The decrease in fluorescence intensity is proportional to the displacement of Z-D-tyrosine
by the inhibitor.

Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable

model to determine the IC₅₀ value.

Protocol 3: Determination of Protein-Ligand Binding Affinity (Kd)

Assay Principle: The binding of Z-D-tyrosine to a protein results in a change in its

fluorescence properties. By titrating the protein with increasing concentrations of Z-D-
tyrosine, the dissociation constant (Kd) can be determined.

Reagents:
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Z-D-tyrosine stock solution.

Protein of interest.

Assay buffer.

Procedure:

Keep the protein concentration constant (e.g., 1 µM).

Prepare a series of solutions with increasing concentrations of Z-D-tyrosine.

Incubate each solution until binding equilibrium is reached.

Measure the fluorescence intensity for each sample.

Data Analysis:

Plot the change in fluorescence intensity (ΔF) against the concentration of Z-D-tyrosine.

Fit the data to a one-site binding equation to calculate the Kd.

Visualizations
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Caption: Workflow for a kinase inhibitor screening assay using Z-D-tyrosine.
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Principle of Competitive Binding Assay
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Caption: Signaling pathway diagram illustrating competitive binding.

Summary of Quantitative Data

Parameter Z-D-Tyrosine
Reference Fluorophore
(e.g., Dansyl)

Excitation Max (nm) ~275 ~340

Emission Max (nm) ~303 ~520

Quantum Yield ~0.14 0.5 - 0.8

Molar Extinction Coefficient

(M⁻¹cm⁻¹)
~1,400 ~4,000

Typical Assay Concentration 1 - 10 µM 10 - 100 nM

Disclaimer: The quantitative data provided for Z-D-tyrosine are estimates based on the

properties of L-tyrosine and are for illustrative purposes. Actual values should be determined

experimentally for the specific batch and under the specific experimental conditions used.

To cite this document: BenchChem. [Application Notes: Z-D-Tyrosine as a Fluorescent
Molecular Probe]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598380#using-z-d-tyrosine-as-a-fluorescent-
molecular-probe]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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